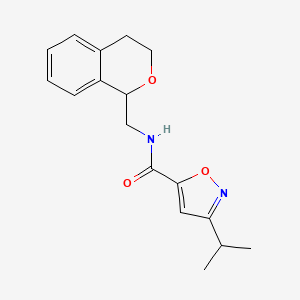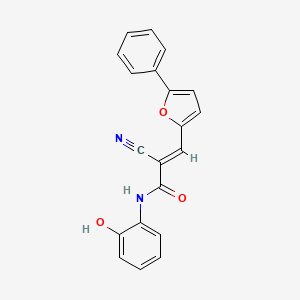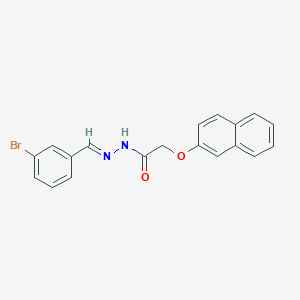![molecular formula C19H17N3O4S B5568960 2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)
2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide belongs to a class of compounds characterized by specific functional groups and a benzamide core structure. These compounds are often studied for their chemical and physical properties, and potential applications in various fields including medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, compounds like sulpiride, with a similar structure, have been synthesized through a process involving carbon-14 labeling (Noel et al., 1972). Such synthesis methods can be intricate, involving several reaction stages to introduce specific functional groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to the target compound, often involves a benzene ring substituted with various groups, influencing their chemical behavior and interactions. X-ray crystallography and spectroscopic methods are commonly used for structural analysis (Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds in this class can undergo various chemical reactions based on their functional groups. For example, sulfonyl groups may participate in substitution reactions, influencing the compound's reactivity (Ife et al., 1989).
Physical Properties Analysis
Physical properties like solubility, melting point, and stability under different conditions are key aspects of these compounds. The presence of specific groups like methoxy or sulfonyl can significantly affect these properties (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemicals, and pharmacological activities, are influenced by the structural components of the molecule. Benzamide derivatives often exhibit varied chemical behaviors based on the substituents present on the benzene ring (Kelley et al., 1990).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis and Structure-Activity Relationships : A study explored the structure-activity relationships in series of hypoglycemic benzoic acid derivatives, highlighting the chemical versatility and potential therapeutic applications of compounds structurally related to "2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide" (Grell et al., 1998). This research provides a basis for understanding how structural modifications can influence biological activity, particularly in the context of developing antidiabetic agents.
Novel Electroactive Material : Another study utilized a drug with a similar sulfonyl benzamide structure as a novel electroactive material for the preparation of a PVC-based Zn2+-selective electrode. This innovative application demonstrates the compound's utility in developing selective sensors for metal ions (Saleh & Gaber, 2001).
Biological Applications
Antisecretory Activity : Research into [(pyridylmethyl)sulfinyl]benzimidazoles, which share functional group similarities with "2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide," revealed compounds with potent antisecretory activity by inhibiting the (H+,K+)-ATPase enzyme. This class of compounds, including pantoprazole, demonstrates significant therapeutic potential in treating gastric acid-related diseases (Kohl et al., 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-N-phenyl-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-17-11-10-15(27(24,25)22-18-9-5-6-12-20-18)13-16(17)19(23)21-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCDZCOAOUHWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)
